molecular formula C10H17ClN2O3S B017615 (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride CAS No. 112101-75-4

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride

Cat. No. B017615
M. Wt: 280.77 g/mol
InChI Key: KYRRNJIOCLALJQ-OGFXRTJISA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical reactions, including the condensation of aminobenzenesulfonamide with chloroalkyl isothiocyanates and other methods that yield sulfonamide derivatives with potential antitumor and other biological activities (Owa et al., 2002), (Chern et al., 1990). These syntheses often involve intermediate steps that protect functional groups or introduce specific substituents to achieve the desired sulfonamide structure.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride, is characterized by the presence of the sulfonamide group attached to an aromatic ring, which is a key feature for their biological activity. Structural analyses include X-ray crystallography and spectroscopic methods to determine the arrangement of atoms and the presence of specific functional groups (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions due to their functional groups. These include reactions with isocyanates, chlorosulfonation, and others that modify the sulfonamide structure to yield compounds with different properties (Chern et al., 1990), (Katritzky et al., 1993). These reactions are crucial for synthesizing novel derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of sulfonamides, including solubility, melting point, and crystal structure, are important for their application in various fields. Studies often focus on the relationship between structure and physical properties to optimize the compound's effectiveness and stability (Hemamalini & Fun, 2010).

Chemical Properties Analysis

The chemical properties of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride and related compounds, such as reactivity, stability, and interactions with biological molecules, are central to understanding their potential uses. These properties are influenced by the molecular structure and the presence of functional groups, dictating the compound's behavior in chemical reactions and biological systems (Katritzky et al., 1993).

Scientific Research Applications

Dynamic Polyimine Macrobicyclic Cryptands

  • Scientific Field: Chemical Science
  • Summary of Application: This research involves the synthesis of self-assembling macrobicyclic cryptand-type organic cages . These structures display remarkable self-sorting behavior with efficient component selection .
  • Methods of Application: The cages were synthesized by condensation of tris (2-aminopropyl)amine with structurally different dialdehydes . In the presence of a catalytic amount of acid, the macrobicyclic structure undergoes dynamic component exchange .
  • Results or Outcomes: The research revealed the influence of different structural features of the aldehyde components on the condensation with two triamine capping units .

Syntheses and Analytical Characterizations of Novel Stimulants

  • Scientific Field: Drug Testing and Analysis
  • Summary of Application: This research involves the synthesis and analytical characterization of novel amphetamine-like drugs with psychostimulant properties .
  • Results or Outcomes: The research provided an in-depth analytical characterization of these novel stimulants, which may be useful for forensic and clinical investigations .

Safety And Hazards

The safety data sheet for “®-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride” suggests that it should be handled with care. In case of accidental exposure, appropriate measures such as moving the victim to fresh air, washing off the compound with soap and water, and consulting a doctor are recommended .

properties

IUPAC Name

5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRRNJIOCLALJQ-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524856
Record name 5-[(2R)-2-Aminopropyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride

CAS RN

112101-75-4, 112101-77-6
Record name Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112101-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2R)-2-Aminopropyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 5-[(2S)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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